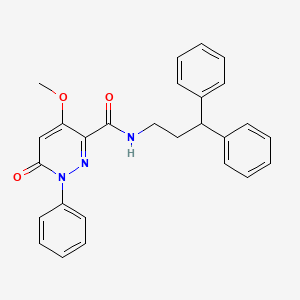

N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of N-(3,3-Diphenylpropyl)glycinamide . Glycinamides are a class of compounds that contain a glycine (an amino acid) linked to an amide group. They are often used in the synthesis of various pharmaceuticals.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as N-Methyl-3,3-diphenylpropylamine have been synthesized . The synthesis typically involves the reaction of appropriate precursors under controlled conditions .Molecular Structure Analysis

The molecular structure of similar compounds like 3,3-Diphenylpropylamine has been analyzed . These analyses typically involve techniques such as NMR spectroscopy.Chemical Reactions Analysis

Photodegradation of dihydropyridine compounds has been studied . Photodecomposition was monitored by UV–visible spectroscopy, LC, and LC–MS. Quantum yields and kinetic data were obtained for the photochemical reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . These analyses typically include measurements of melting points, solubility in various solvents, and other relevant properties.Aplicaciones Científicas De Investigación

Antitumor Activities

N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, a compound within the 4-phenoxypyridine derivatives family, has been evaluated for antitumor activities. Studies have shown that similar compounds exhibit moderate to good antitumor activities against cancer cell lines like A549, H460, and HT-29. The structure-activity relationships indicate that certain structural features enhance antitumor activities, with particular emphasis on electron-withdrawing groups on terminal phenyl rings (Liu et al., 2020).

Kinase Inhibition

Research on similar compounds has revealed their potential as selective inhibitors of the Met kinase superfamily. This is significant in the context of cancer research, as Met kinase plays a crucial role in the development and progression of various cancers. Such compounds have been shown to achieve complete tumor stasis in certain models following oral administration (Schroeder et al., 2009).

Antimicrobial Activity

Several derivatives within the same chemical family have demonstrated antimicrobial properties. For instance, compounds like 5-cyano-6-imino-N-(4-methoxyphenyl)-4-methyl-1-phenyl-1,6-dihydropyridazine-3-carboxamide displayed significant antibacterial and antifungal activities against a range of Gram-positive, Gram-negative strains, and fungi (Othman & Hussein, 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c1-33-24-19-25(31)30(22-15-9-4-10-16-22)29-26(24)27(32)28-18-17-23(20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-16,19,23H,17-18H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKMBMRMXBQUOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclopentylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2639410.png)

![6-methoxy-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2639415.png)

![3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid](/img/structure/B2639417.png)

![(3E)-3-{[(4-chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2639419.png)

![6-(Methylsulfonylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2639424.png)